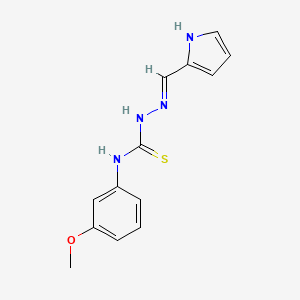
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
準備方法
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone typically involves the reaction of 1H-Pyrrole-2-carboxaldehyde with 4-(m-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
化学反応の分析
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, making it a candidate for studies on its antiviral, antibacterial, and anticancer properties.
Medicine: Due to its potential biological activities, it is being investigated for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It can also bind to receptors, altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone can be compared with other thiosemicarbazones and pyrrole derivatives. Similar compounds include:
1H-Pyrrole-2-carboxaldehyde: A precursor in the synthesis of the compound.
4-(m-methoxyphenyl)thiosemicarbazide: Another precursor.
Other thiosemicarbazones: Compounds with similar structures but different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
126936-19-4 |
|---|---|
分子式 |
C13H14N4OS |
分子量 |
274.34 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C13H14N4OS/c1-18-12-6-2-4-10(8-12)16-13(19)17-15-9-11-5-3-7-14-11/h2-9,14H,1H3,(H2,16,17,19)/b15-9+ |
InChIキー |
SLWZBFPPEHRWIB-OQLLNIDSSA-N |
異性体SMILES |
COC1=CC=CC(=C1)NC(=S)N/N=C/C2=CC=CN2 |
正規SMILES |
COC1=CC=CC(=C1)NC(=S)NN=CC2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




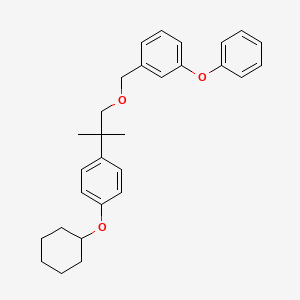

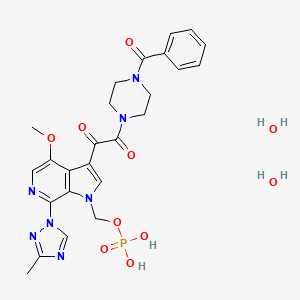

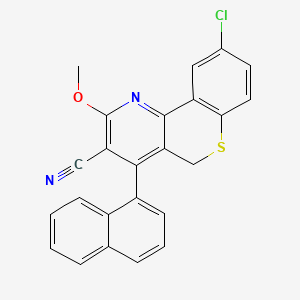
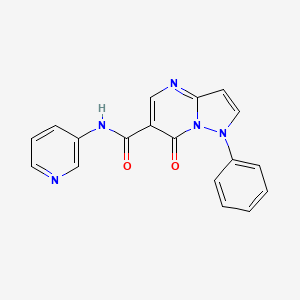
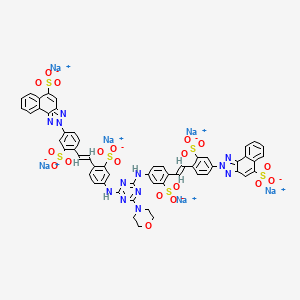
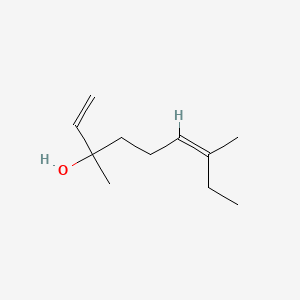

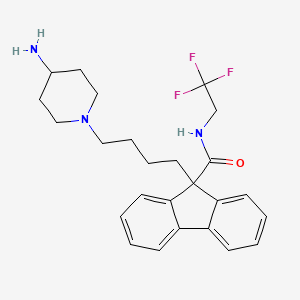
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)

